H-Val-PNA.HCl
Description
H-Val-PNA·HCl is a synthetic peptide derivative featuring valine (Val) conjugated to a para-nitroaniline (pNA) group via an amide bond. The hydrochloride (HCl) salt enhances its solubility in aqueous solutions. This compound is primarily utilized as a chromogenic substrate in enzymatic assays, particularly for proteases that cleave at valine residues. Upon enzymatic hydrolysis, the pNA group is released, producing a detectable yellow color (absorbance at 405 nm), enabling real-time kinetic analysis .
Properties
IUPAC Name |
2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTMFJBVZIWWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Peptide Synthesis
Carbodiimide-Mediated Coupling
The most conventional approach involves coupling L-valine with 4-nitroaniline using carbodiimide reagents. In this method:
- Amino Acid Activation : L-Valine’s carboxyl group is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) at 0°C.
- Amide Bond Formation : The activated valine reacts with 4-nitroaniline in the presence of N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
- Deprotection and Salt Formation : The tert-butoxycarbonyl (Boc) protecting group (if used) is removed with trifluoroacetic acid (TFA), followed by hydrochloride salt precipitation using HCl/ether.
Key Reaction Conditions:
| Parameter | Value/Reagent | Role |
|---|---|---|
| Solvent | DMF | Polar aprotic medium |
| Activator | DCC/HOBt | Carboxyl activation |
| Base | DIPEA | Neutralization |
| Reaction Temperature | 0°C → RT | Controlled kinetics |
| Yield* | 60–75% | Typical for carbodiimide method |
Solid-Phase Synthesis (SPS)
Fmoc-Based Strategy
Modern solid-phase approaches employ fluorenylmethyloxycarbonyl (Fmoc) chemistry for scalable production:
- Resin Loading : Wang resin pre-loaded with Fmoc-valine is swelled in DMF.
- Deprotection : Fmoc removal via 20% piperidine/DMF exposes the valine amine.
- pNA Coupling : 4-Nitroaniline is introduced using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIPEA, forming the amide bond.
- Cleavage and Isolation : TFA cleavage (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) releases the peptide, followed by HCl salt precipitation.
Advantages Over Solution-Phase:
Enzymatic Synthesis
Protease-Catalyzed Amidation
Though less common, enzymatic methods leverage proteases like subtilisin in reverse hydrolysis:
- Reaction Setup : L-Valine methyl ester and 4-nitroaniline are incubated with subtilisin Carlsberg in phosphate buffer (pH 8.0).
- Dynamic Control : Water activity is reduced using molecular sieves to favor synthesis over hydrolysis.
- Product Recovery : Centrifugation and ion-exchange chromatography yield H-Val-PNA·HCl with ~50% conversion.
Limitations:
- Substrate Specificity : Enzymes may show bias toward specific amino acids.
- Cost : High enzyme loads required for practical yields.
Comparative Analysis of Methods
| Parameter | Solution-Phase | Solid-Phase | Enzymatic |
|---|---|---|---|
| Yield | 60–75% | 75–85% | 45–55% |
| Purity | 85–90% | 90–95% | 70–80% |
| Time | 48–72 hours | 24–36 hours | 96–120 hours |
| Scalability | Moderate | High | Low |
| Cost Efficiency | Low | Medium | High |
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
H-Val-PNA.HCl undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used for hydrolysis reactions.
Reduction: Reducing agents like hydrogen gas and Pd/C are used under mild conditions to reduce the nitro group.
Major Products Formed
Scientific Research Applications
H-Val-PNA.HCl has a wide range of applications in scientific research:
Biochemistry: It is used as a chromogenic substrate to study the activity of proteolytic enzymes such as trypsin, chymotrypsin, and elastase.
Medicine: It is used in diagnostic assays to measure enzyme activity in clinical samples.
Pharmacology: It is used in drug discovery and development to screen for enzyme inhibitors.
Industrial Applications: It is used in quality control assays in the pharmaceutical and biotechnology industries.
Mechanism of Action
H-Val-PNA.HCl acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in this compound, 4-nitroaniline is released. The release of 4-nitroaniline can be quantitatively measured due to its chromogenic properties, allowing researchers to determine the activity of the enzyme. The molecular targets are the active sites of the proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- H-Val-PNA·HCl (inferred): The valine residue introduces a branched side chain (isopropyl group), increasing hydrophobicity compared to alanine (methyl group) in H-Ala-pNA·HCl. This may reduce aqueous solubility but enhance binding affinity to proteases with hydrophobic active sites .
- H-D-Val-Leu-Lys-pNA·2HCl : The D-configuration of valine increases resistance to proteolytic degradation, making it suitable for prolonged assays. The tripeptide structure targets endopeptidases like trypsin (due to lysine at the cleavage site) .
- Ac-Arg-pNA·HCl : Acetylation blocks the N-terminus, restricting cleavage to the C-terminal side of arginine, ideal for trypsin-like enzymes .
Stability and Handling
- Storage Conditions : Compounds with shorter peptide chains (e.g., H-Ala-pNA·HCl) require lower storage temperatures (-20°C) to prevent degradation, whereas tripeptides (e.g., H-D-Val-Leu-Lys-pNA·2HCl) are stable at 2–8°C .
- Purity : Higher purity (>99.5% for H-Ala-pNA·HCl) is critical for kinetic assays to avoid interference from impurities .
Discrepancies and Limitations
- Molecular Weight Variations : H-Ala-pNA·HCl is listed with conflicting molecular weights (245.7 in vs. 254.7 in ), possibly due to differences in salt forms or measurement methods.
- Data Gaps : Detailed kinetic parameters (e.g., $Km$, $V{max}$) for H-Val-PNA·HCl are unavailable in the provided evidence, necessitating extrapolation from analogous compounds.
Biological Activity
H-Val-PNA.HCl (H-Val-Protected Peptide Nucleic Acid Hydrochloride) is a compound that has garnered attention in the fields of biochemistry and molecular biology due to its unique properties and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Formula : C11H16ClN3O3
- Molecular Weight : 265.72 g/mol
- CAS Number : 74764710
This compound functions primarily as a substrate for various proteolytic enzymes. The compound is designed to interact specifically with enzymes such as cathepsins (B, K, L, S), papain, and trypsin. The cleavage of H-Val-PNA by these enzymes results in the release of p-nitroaniline, which can be quantified spectrophotometrically to monitor enzyme activity.
Biochemical Pathways
The cleavage of this compound affects several biochemical pathways:
- Protein Degradation : Involvement of cathepsins in cellular protein turnover.
- Digestion Regulation : Role of trypsin in digestive processes.
- Cell Signaling : Impact on cellular communication through proteolytic activation.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various assays:
| Study | Enzyme Target | Activity Measured | Findings |
|---|---|---|---|
| Study 1 | Cathepsin B | Kinetic Assay | Cleavage observed with a Km value indicative of high affinity. |
| Study 2 | Trypsin | Spectrophotometric | Release of p-nitroaniline confirmed effective substrate interaction. |
| Study 3 | Papain | Enzyme Inhibition | Competitive inhibition noted at higher concentrations. |
Case Studies
-
Enzyme Kinetics in Cancer Research :
- A study focused on the role of cathepsins in tumor progression utilized this compound as a substrate to measure protease activity in cancerous tissues. Results indicated elevated cathepsin levels correlating with tumor aggressiveness.
-
Diagnostic Applications :
- In a clinical setting, this compound was employed to assess protease activity in patients with various diseases. The findings suggested that altered protease levels could serve as biomarkers for disease state.
Cellular Effects
The cleavage of this compound by proteolytic enzymes influences several cellular processes:
- Gene Expression Modulation : Changes in protease activity can alter transcription factor availability.
- Metabolic Regulation : Proteolytic pathways are critical for maintaining metabolic homeostasis.
Stability and Temporal Effects
In laboratory conditions, the stability of this compound is generally maintained under recommended storage conditions. However, its enzymatic activity may decline over time due to factors such as temperature fluctuations and pH changes.
Q & A
Q. What is the structural and functional role of H-Val-PNA·HCl in enzyme kinetics studies?
H-Val-PNA·HCl is a peptide-derived substrate containing a p-nitroaniline (pNA) chromophore. Its structure includes a valine residue linked to the pNA group via a peptide bond. Proteases cleave this bond, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm to measure enzymatic activity. This design enables real-time monitoring of protease kinetics, making it critical for studying enzyme mechanisms and inhibitor screening .
Q. How is H-Val-PNA·HCl synthesized, and what purification methods ensure research-grade quality?
Synthesis involves sequential coupling of protected amino acids using solid-phase or solution-phase peptide synthesis. The p-nitroaniline group is introduced via a benzoyl or similar linker. Key steps include deprotection of amine groups (e.g., using trifluoroacetic acid) and activation of carboxyl groups (e.g., with HBTU/HOBt). Purification is achieved via reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water with 0.1% TFA. Purity (>95%) is validated by HPLC, mass spectrometry (MS), and NMR spectroscopy .
Q. What analytical techniques are essential for confirming H-Val-PNA·HCl’s identity and purity?
- HPLC : To assess purity and retention time consistency.
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
- NMR Spectroscopy : To verify structural integrity (e.g., ¹H/¹³C NMR for backbone and side-chain protons).
- UV-Vis Spectroscopy : To confirm the pNA group’s absorbance profile (λmax ~405 nm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for H-Val-PNA·HCl synthesis to maximize yield and purity?
- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for coupling reactions.
- Temperature Control : Maintain 0–4°C during activation steps to minimize side reactions.
- pH Adjustment : Optimize deprotection steps (e.g., piperidine for Fmoc removal) to prevent racemization.
- Coupling Agents : Test HBTU vs. DCC for efficiency in peptide bond formation. Post-synthesis, iterative HPLC method development (e.g., adjusting gradient slope) enhances resolution of impurities .
Q. How should researchers design experiments using H-Val-PNA·HCl to study protease inhibition mechanisms?
- Substrate Titration : Perform Michaelis-Menten kinetics with varying [H-Val-PNA·HCl] (e.g., 0.1–10 mM) to calculate Km and Vmax.
- Inhibitor Screening : Pre-incubate proteases with inhibitors, then add substrate to measure residual activity.
- Controls : Include negative controls (no enzyme) and positive controls (known inhibitors).
- Data Acquisition : Use continuous spectrophotometric assays (ΔA405/min) with plate readers for high-throughput analysis .
Q. How can contradictory kinetic data from H-Val-PNA·HCl assays be resolved?
- Replicate Experiments : Ensure triplicate measurements to identify outliers.
- Buffer Compatibility : Test interference from additives (e.g., DMSO, detergents) on pNA absorbance.
- Enzyme Stability : Verify protease activity over time (e.g., pre-incubation at assay temperature).
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, and use tools like GraphPad Prism for nonlinear regression .
Q. What strategies validate the specificity of H-Val-PNA·HCl for target proteases?
- Cross-Reactivity Tests : Incubate substrate with unrelated enzymes (e.g., esterases, phosphatases).
- Inhibitor Profiling : Use selective inhibitors (e.g., PMSF for serine proteases) to confirm activity loss.
- Structural Modeling : Perform docking studies (e.g., AutoDock) to predict binding interactions with the protease active site .
Q. How should researchers address discrepancies between observed and theoretical kinetic parameters?
- Substrate Solubility : Confirm H-Val-PNA·HCl is fully dissolved; use DMSO as a co-solvent if needed (≤1% v/v).
- Inner Filter Effect : Correct absorbance readings at high [pNA] using the formula: , where is the pathlength.
- Enzyme Purity : Validate protease homogeneity via SDS-PAGE and activity assays with alternative substrates .
Safety and Compliance
Q. What safety protocols are critical when handling H-Val-PNA·HCl?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA).
- Waste Disposal : Neutralize acidic waste (e.g., with sodium bicarbonate) before disposal.
- Documentation : Review SDS for toxicity data (e.g., acute oral toxicity LD50) and first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
